molecular formula C14H18FNO5 B13680066 Methyl 6-(Boc-amino)-2-fluoro-3-methoxybenzoate

Methyl 6-(Boc-amino)-2-fluoro-3-methoxybenzoate

Cat. No.: B13680066
M. Wt: 299.29 g/mol
InChI Key: UAIIPUKNUYHGAV-UHFFFAOYSA-N
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Description

Methyl 6-(Boc-amino)-2-fluoro-3-methoxybenzoate is a benzoate ester derivative featuring a tert-butyloxycarbonyl (Boc)-protected amino group at the 6-position, a fluorine atom at the 2-position, and a methoxy group at the 3-position of the aromatic ring. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, particularly in multi-step organic reactions. This compound is a critical intermediate in pharmaceutical research, enabling the synthesis of bioactive molecules by facilitating controlled deprotection and functionalization .

Properties

Molecular Formula

C14H18FNO5

Molecular Weight

299.29 g/mol

IUPAC Name

methyl 2-fluoro-3-methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate

InChI

InChI=1S/C14H18FNO5/c1-14(2,3)21-13(18)16-8-6-7-9(19-4)11(15)10(8)12(17)20-5/h6-7H,1-5H3,(H,16,18)

InChI Key

UAIIPUKNUYHGAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)OC)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(Boc-amino)-2-fluoro-3-methoxybenzoate typically involves the protection of the amino group with a Boc group, followed by the introduction of the fluorine and methoxy substituents. One common method involves the reaction of 6-amino-2-fluoro-3-methoxybenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected intermediate is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(Boc-amino)-2-fluoro-3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-(Boc-amino)-2-fluoro-3-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of Methyl 6-(Boc-amino)-2-fluoro-3-methoxybenzoate depends on its specific application. In biochemical assays, the Boc-protected amino group can be selectively deprotected under acidic conditions to reveal the free amine, which can then interact with biological targets. The fluorine atom and methoxy group can influence the compound’s binding affinity and specificity towards enzymes or receptors by altering its electronic and steric properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs differ primarily in substituent types, positions, and protective groups. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents (Position) Protecting Group Core Structure Key Applications
Methyl 6-(Boc-amino)-2-fluoro-3-methoxybenzoate 6-Boc-NH₂, 2-F, 3-OCH₃ Boc Methyl benzoate Pharmaceutical intermediates
Methyl 6-amino-2-bromo-3-methoxybenzoate 6-NH₂, 2-Br, 3-OCH₃ None Methyl benzoate Synthesis intermediates
6-Bromo-2-fluoro-3-methoxybenzoic acid 6-Br, 2-F, 3-OCH₃ None Benzoic acid Chemical synthesis
Metsulfuron methyl ester Sulfonylurea groups (various) None Methyl benzoate Agrochemicals (herbicides)

Substituent Effects and Reactivity

  • Halogen Differences: The fluorine atom in the target compound (2-position) introduces strong electron-withdrawing effects, enhancing aromatic ring electrophilicity and influencing regioselectivity in substitution reactions. In contrast, bromine in analogs (e.g., Methyl 6-amino-2-bromo-3-methoxybenzoate) offers nucleophilic susceptibility for cross-coupling reactions (e.g., Suzuki-Miyaura) . Boc Protection: The Boc group stabilizes the amine against oxidation and unwanted side reactions, a feature absent in unprotected analogs like Methyl 6-amino-2-bromo-3-methoxybenzoate. This protection is critical in peptide synthesis and multi-step drug development .
  • Ester vs. Acid Functionality :

    • The methyl ester in the target compound increases lipophilicity compared to the carboxylic acid form (e.g., 6-Bromo-2-fluoro-3-methoxybenzoic acid). This difference impacts solubility and bioavailability, making the ester preferable in prodrug design .

Research Findings and Implications

  • Stability and Reactivity : The Boc group’s steric bulk reduces unintended side reactions, as demonstrated in peptide synthesis methodologies (). Fluorine’s electronegativity enhances electronic effects, making the compound a versatile electrophile in aromatic substitution .
  • Biological Relevance : The fluorine atom’s small size and high electronegativity may improve binding affinity in drug-receptor interactions compared to bulkier halogens like bromine .

Biological Activity

Methyl 6-(Boc-amino)-2-fluoro-3-methoxybenzoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Structural Characteristics

This compound features:

  • Boc-protected amino group : This allows for selective deprotection under acidic conditions, which is crucial for biological interactions.
  • Fluorine atom : Enhances the compound's binding affinity and specificity towards biological targets.
  • Methoxy group : May influence the compound's pharmacokinetic properties.

These features suggest that the compound could interact effectively with various enzymes or receptors, making it a candidate for further pharmacological investigation.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the benzoate : Starting from appropriate precursors, the benzoate structure is established.
  • Introduction of the Boc group : Protecting the amino group to prevent premature reactions.
  • Fluorination : Incorporating the fluorine atom using fluorinating agents.
  • Methylation : Adding the methoxy group to complete the structure.

This synthetic route allows for the generation of derivatives that can be tested for biological activity.

Binding Affinity Studies

Research indicates that modifications to this compound can significantly influence its interaction with biological targets. The selective deprotection of the Boc group enables studies on how the free amine interacts with enzymes and receptors, potentially leading to new therapeutic agents. Binding affinity studies reveal that compounds with fluorine substitutions often exhibit enhanced activity due to improved physicochemical properties .

Case Studies

  • Cancer Immunotherapy : A study on fluorine-containing bisphosphonates demonstrated that fluorine substitutions can alter bioactivity, affecting T cell-mediated cytotoxicity against tumor cells. This suggests that similar modifications in this compound could enhance its therapeutic potential in oncology .
  • GABA Receptor Modulation : Research on related compounds indicates that structural modifications can lead to selective activation or potentiation of GABA_A receptor subtypes, which may be relevant for developing anxiolytic agents . this compound's structural components may similarly influence neuropharmacological pathways.

Comparative Analysis

The following table summarizes key structural differences between this compound and similar compounds:

Compound NameKey Differences
Methyl 6-amino-2-fluoro-3-methoxybenzoateLacks the Boc protection, making it more reactive.
Methyl 6-(Boc-amino)-3-methoxybenzoateSimilar structure but without the fluorine atom.
Methyl 6-(Boc-amino)-2-fluorobenzoateSimilar structure but lacks the methoxy group.

This comparison highlights how structural variations can influence biological activity and reactivity, emphasizing the importance of specific functional groups in drug design.

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